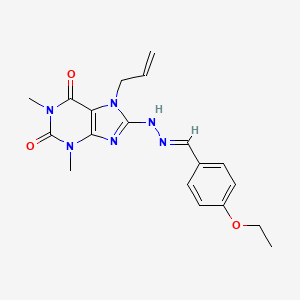![molecular formula C8H10N4O B2881606 2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1340774-55-1](/img/structure/B2881606.png)
2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives, which are structurally similar to the compound , has been extensively studied . The synthetic approaches involve the fusion of two pharmaceutically active moieties, triazole and thiadiazine . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C8H14N4O/c1-13-5-7-10-8-6 (9)3-2-4-12 (8)11-7/h6H,2-5,9H2,1H3 . This indicates that the compound has a molecular weight of 182.23 .Chemical Reactions Analysis
The compound, being a derivative of [1,2,4]triazolo[1,5-a][1,3,5]triazine, could potentially exhibit energetic properties when combined with explosophoric groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 . The influence of these groups on the energetic properties of the compound has been explored .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Applications
This compound exhibits a structure that is commonly found in bioactive molecules, particularly those with potential therapeutic applications. Its core structure is similar to compounds known for their activity as RORγt inverse agonists, which are relevant in the treatment of autoimmune diseases . Additionally, derivatives of this compound have been investigated for their role as PHD-1 and JAK1/2 inhibitors, which are important targets in cancer therapy .
Synthesis of Heterocyclic Compounds
The triazolopyridine core is a significant scaffold in the synthesis of heterocyclic compounds. It is often used in the development of new pharmaceuticals due to its nitrogen-containing heterocyclic structure, which is a common feature in many natural products with biological activity .
Cardiovascular Research
Compounds with the triazolopyridine moiety have been utilized in the treatment of cardiovascular disorders. Their structural similarity to known cardiovascular agents suggests that they could be used to develop new treatments for heart-related conditions .
Diabetes Research
The structural framework of 2-(Methoxymethyl)triazolopyridin-8-amine is found in molecules used in the management of type 2 diabetes. This suggests potential applications in the synthesis of antidiabetic drugs or as a tool in diabetes research .
Material Sciences
Beyond biomedical applications, this compound has also been reported to have uses in material sciences. Its robust structure can be incorporated into materials that require specific electronic or photonic properties .
Antiproliferative Activities
Recent studies have shown that certain derivatives of this compound display moderate antiproliferative activities against cancer cells. This indicates its potential use in cancer research, particularly in the development of new anticancer agents .
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, JAK inhibitors can block the JAK-STAT signaling pathway, affecting cell growth and immune response .
Biochemical Pathways
Based on its potential targets, it may influence pathways such as the jak-stat signaling pathway, which is involved in cell growth, differentiation, and immune response .
Result of Action
Similar compounds have been shown to have antiproliferative activities against certain cancer cells .
Safety and Hazards
Propriétés
IUPAC Name |
2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-13-5-7-10-8-6(9)3-2-4-12(8)11-7/h2-4H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQLVHFHARVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C=CC=C(C2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

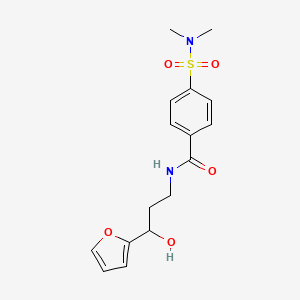

![4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonamide](/img/structure/B2881525.png)
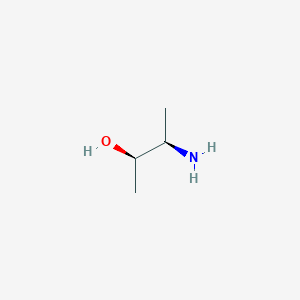
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2881529.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid](/img/structure/B2881530.png)
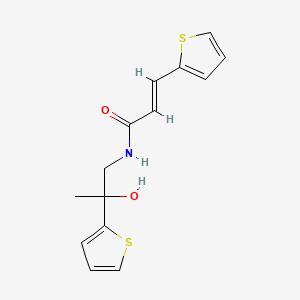
![Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone](/img/structure/B2881533.png)
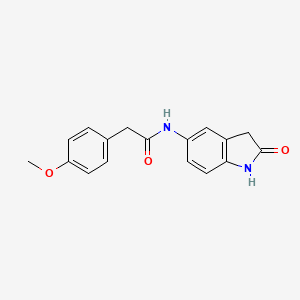
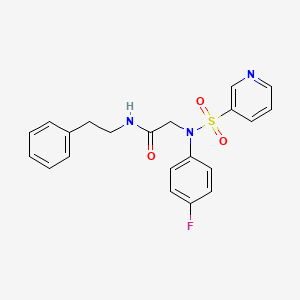
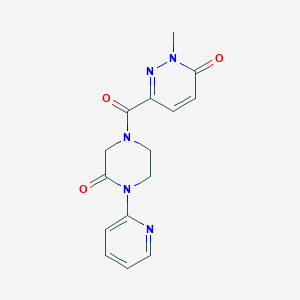

![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
